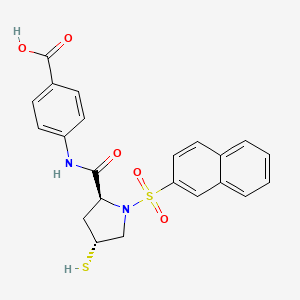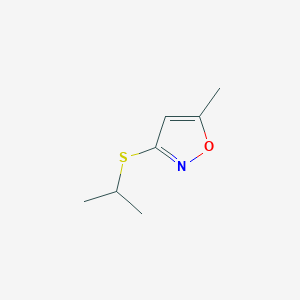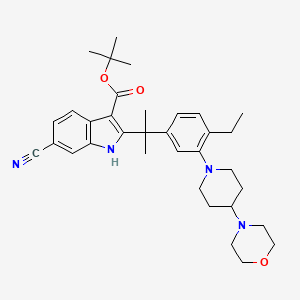
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a naphthalene sulfonyl group, and a benzoic acid moiety, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the naphthalene sulfonyl group, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while reduction of the sulfonyl group may produce thiols.
Applications De Recherche Scientifique
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and versatility.
Propriétés
Formule moléculaire |
C22H20N2O5S2 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-[[(2S,4R)-1-naphthalen-2-ylsulfonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5S2/c25-21(23-17-8-5-15(6-9-17)22(26)27)20-12-18(30)13-24(20)31(28,29)19-10-7-14-3-1-2-4-16(14)11-19/h1-11,18,20,30H,12-13H2,(H,23,25)(H,26,27)/t18-,20+/m1/s1 |
Clé InChI |
UTTZUESZMBWWDC-QUCCMNQESA-N |
SMILES isomérique |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
SMILES canonique |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)


![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)


![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)







